Tolrestat

Description

This compound (INN) (AY-27773) is an aldose reductase inhibitor which was approved for the control of certain diabetic complications. While it was approved for marketed in several countries, it failed a Phase III trial in the U.S. due to toxicity and never received FDA approval. It was sold under the tradename Alredase but was discontinued by Wyeth in 1997 because of the risk of severe liver toxicity and death.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1989 and is indicated for diabetes mellitus. It was withdrawn in at least one region.

RN & structure given in first source

Properties

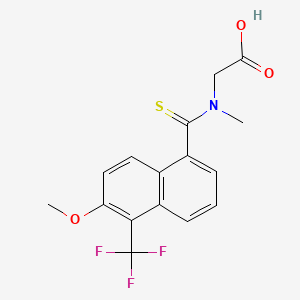

IUPAC Name |

2-[[6-methoxy-5-(trifluoromethyl)naphthalene-1-carbothioyl]-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO3S/c1-20(8-13(21)22)15(24)11-5-3-4-10-9(11)6-7-12(23-2)14(10)16(17,18)19/h3-7H,8H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBHDINQXIHVLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=S)C1=CC=CC2=C1C=CC(=C2C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904890 | |

| Record name | Tolrestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82964-04-3 | |

| Record name | Tolrestat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82964-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolrestat [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082964043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolrestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02383 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tolrestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOLRESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T93LG5NMK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tolrestat as an aldose reductase inhibitor

An In-depth Technical Guide on Tolrestat as an Aldose Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (N-[[5-(trifluoromethyl)-6-methoxy-1-naphthalenyl]thioxomethyl]-N-methylglycine) is a potent, orally active aldose reductase inhibitor (ARI). Aldose reductase is the rate-limiting enzyme in the polyol pathway, a metabolic route that converts glucose to sorbitol. Under hyperglycemic conditions, this pathway's hyperactivity is strongly implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. This compound showed considerable promise in preclinical models by effectively blocking this enzyme. However, its clinical development was terminated due to findings of severe liver toxicity and limited efficacy in human trials. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the clinical factors that led to its withdrawal.

The Polyol Pathway and the Rationale for Aldose Reductase Inhibition

Under normal glycemic conditions, cellular glucose is primarily metabolized through glycolysis. However, in the hyperglycemic state characteristic of diabetes mellitus, the glycolytic pathway becomes saturated. This saturation shunts excess glucose into the polyol pathway.[1][2][3]

The pathway involves two key enzymatic steps:

-

Aldose Reductase (AR): This enzyme catalyzes the NADPH-dependent reduction of glucose to sorbitol.[2][4]

-

Sorbitol Dehydrogenase (SDH): Sorbitol is subsequently oxidized to fructose by SDH, a reaction that reduces NAD+ to NADH.[2]

The pathological consequences of an overactive polyol pathway are multifaceted:

-

Osmotic Stress: Sorbitol is a polyol that does not readily diffuse across cell membranes, leading to its intracellular accumulation. This creates a hyperosmotic environment within the cell, causing osmotic stress, cell swelling, and eventual damage, particularly in insulin-independent tissues like nerves, the retina, and kidneys.[1][2][4]

-

Oxidative Stress: The aldose reductase reaction consumes NADPH. NADPH is a critical cofactor for glutathione reductase, an enzyme essential for regenerating the antioxidant glutathione (GSH). Depletion of NADPH impairs the cell's ability to counteract reactive oxygen species (ROS), leading to increased oxidative stress.[5]

-

Reductive Stress: The conversion of sorbitol to fructose increases the NADH/NAD+ ratio, a state known as reductive or pseudohypoxic stress, which can disrupt cellular metabolic balance.[5]

By inhibiting aldose reductase, the first and rate-limiting enzyme, ARIs like this compound aim to prevent sorbitol accumulation and the subsequent cascade of cellular damage.[1][3]

Caption: The Polyol Pathway and the inhibitory action of this compound.

Quantitative Data Presentation

This compound's efficacy has been quantified in numerous in vitro and in vivo studies. The data below is summarized for comparative analysis.

Table 1: In Vitro Inhibitory Potency of this compound

| Enzyme Source | Parameter | Value |

| Bovine Lens Aldose Reductase | IC₅₀ | 35 nM[6][7][8][9][10] |

| Human Red Blood Cells (Sorbitol Accumulation) | IC₅₀ | 30 nM[11] |

| Aldo-keto reductase family 1 member B10 (Human) | Kᵢ | 50 nM[12] |

Table 2: Preclinical Efficacy in Animal Models

| Animal Model | Tissue | Parameter | Dosage (mg/kg/day) | Result |

| Streptozotocin-Diabetic Rat | Sciatic Nerve | Sorbitol Accumulation | 4.8 (ED₅₀)[10] | 50% reduction in sorbitol levels |

| Streptozotocin-Diabetic Rat | Sciatic Nerve | Sorbitol Accumulation | 25 | Reduced sorbitol to control levels[11] |

| Galactosemic Rat | Sciatic Nerve | Galactitol Accumulation | 7.3 (ED₅₀)[10] | 50% reduction in galactitol levels |

| Galactosemic Rat | Lens | Galactitol Accumulation | 12-15 | 50% reduction in galactitol levels[11] |

Table 3: Human Pharmacokinetic Profile (Steady State)

| Parameter | Value | Notes |

| Apparent Oral Clearance (CL/F) | 48 - 55 mL/hr/kg[13] | No significant difference between healthy and diabetic subjects.[13] |

| Terminal Disposition Half-life (t₁/₂) | 13 - 14 hours[13] | - |

| Plasma Protein Binding | >99%[14][15] | Unbound fraction is approximately 0.75%.[14] |

| Plasma IC₅₀ (RBC Sorbitol) | 2.0 - 2.5 µg/mL[13] | Concentration required to inhibit 50% of sorbitol production in red blood cells. |

Experimental Protocols

In Vitro Aldose Reductase Enzyme Inhibition Assay

This protocol details a common spectrophotometric method for assessing the inhibitory activity of compounds like this compound against aldose reductase. The assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a substrate.

Materials:

-

Enzyme: Partially purified aldose reductase from bovine lens or rat kidney.

-

Buffer: 0.067 M Sodium Phosphate Buffer, pH 6.2.

-

Cofactor: NADPH solution (e.g., 0.1 mM final concentration).

-

Substrate: DL-glyceraldehyde solution (e.g., 10 mM final concentration).[16]

-

Test Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM), with subsequent serial dilutions.

-

Instrumentation: UV/Vis Spectrophotometer capable of kinetic measurements at 340 nm, temperature-controlled at 37°C.[16][17]

-

Consumables: Quartz cuvettes or 96-well UV-transparent plates.

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette or well, combine the phosphate buffer, NADPH solution, and the desired concentration of the this compound dilution (or DMSO for the enzyme control).

-

Pre-incubation: Add the aldose reductase enzyme solution to the mixture. Mix gently and pre-incubate the solution at 37°C for 15-20 minutes to allow the inhibitor to bind to the enzyme.[18]

-

Reaction Initiation: Initiate the reaction by adding the DL-glyceraldehyde substrate.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for a period of 5-10 minutes.[16]

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of Inhibited Reaction / Rate of Enzyme Control Reaction)] * 100

-

Plot the % Inhibition against the logarithm of the this compound concentration and use non-linear regression to determine the IC₅₀ value.

-

Caption: Experimental workflow for an in vitro aldose reductase inhibition assay.

Quantification of Sorbitol in Tissue (Sciatic Nerve)

This protocol outlines the measurement of sorbitol in tissue from diabetic animal models treated with an ARI, using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Tissue: Sciatic nerves from diabetic and control rats.

-

Homogenization: Liquid nitrogen, mortar and pestle, homogenization buffer.

-

Deproteinization: Perchloric acid (e.g., 0.5 M).

-

Neutralization: Potassium carbonate (K₂CO₃).

-

Instrumentation: HPLC system with a refractive index (RI) detector and an appropriate column (e.g., Aminex HPX-87H).

-

Mobile Phase: Dilute sulfuric acid (e.g., 0.005 M).

-

Standards: Sorbitol standards of known concentrations for calibration curve.

Procedure:

-

Sample Collection: Euthanize animals and immediately excise sciatic nerves. Flash-freeze the tissue in liquid nitrogen to halt metabolic activity.

-

Homogenization: Weigh the frozen tissue and homogenize it in a pre-chilled mortar with a pestle under liquid nitrogen.

-

Extraction and Deproteinization: Add the powdered tissue to a tube with ice-cold perchloric acid. Vortex thoroughly and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Neutralization: Transfer the supernatant to a new tube and neutralize it by adding K₂CO₃. The formation of a potassium perchlorate precipitate will occur. Centrifuge again to remove the precipitate.

-

HPLC Analysis:

-

Filter the final supernatant through a 0.22 µm filter.

-

Inject a known volume of the sample onto the HPLC column.

-

Run the analysis using an isocratic flow of the mobile phase. The RI detector will measure the concentration of sorbitol based on its retention time compared to the standards.

-

-

Quantification:

-

Generate a standard curve by plotting the peak area of the sorbitol standards against their concentrations.

-

Use the standard curve to determine the concentration of sorbitol in the samples.

-

Normalize the result to the initial weight of the tissue (e.g., express as nmol/mg tissue).

-

Clinical Development and Subsequent Withdrawal

This compound entered extensive clinical trials for the treatment of diabetic polyneuropathy.[19] A meta-analysis of individual patient data from three randomized trials showed a statistically significant, albeit modest, treatment effect, with an improvement in motor nerve conduction velocities of approximately 1 m/s compared to placebo.[20][21] Some trials also noted improvements in paraesthetic symptoms.[22]

Despite these findings, the overall clinical benefit was considered limited. More critically, post-marketing surveillance and ongoing trials began to reveal instances of severe, idiosyncratic hepatotoxicity.[23][24] These adverse events, which included cases of fatal liver failure, raised significant safety concerns.[12][25] The risk of severe liver injury, combined with the modest clinical efficacy, led to a negative risk-benefit assessment. Consequently, this compound was withdrawn from the market in countries where it had been approved and its development was discontinued in 1997.[12][25]

Caption: The development and withdrawal pathway of this compound.

Conclusion

This compound serves as a critical case study in pharmaceutical development, particularly for drugs targeting chronic disease complications. Its history demonstrates that potent, mechanism-based inhibition in preclinical models does not always translate into robust clinical efficacy. Furthermore, the experience with this compound underscores the paramount importance of post-marketing surveillance in detecting rare but severe adverse drug reactions that may not be apparent in controlled clinical trials. The challenges encountered with this compound—namely limited efficacy and unforeseen toxicity—have informed the development of subsequent generations of aldose reductase inhibitors, emphasizing the need for improved safety profiles and clinically meaningful patient outcomes.

References

- 1. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Polyol pathway - Wikipedia [en.wikipedia.org]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Reductase | TargetMol [targetmol.com]

- 8. cellagentech.com [cellagentech.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. The effects of a new aldose reductase inhibitor (this compound) in galactosemic and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. This compound pharmacokinetic and pharmacodynamic effects on red blood cell sorbitol levels in normal volunteers and in patients with insulin-dependent diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of the aldose reductase inhibitor this compound: studies in healthy young and elderly male and female subjects and in subjects with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. experts.arizona.edu [experts.arizona.edu]

- 16. brieflands.com [brieflands.com]

- 17. tandfonline.com [tandfonline.com]

- 18. content.abcam.com [content.abcam.com]

- 19. Long-term effects of this compound on symptomatic diabetic sensory polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The efficacy of this compound in the treatment of diabetic peripheral neuropathy. A meta-analysis of individual patient data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A multicentre trial of the aldose-reductase inhibitor, this compound, in patients with symptomatic diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. taylorandfrancis.com [taylorandfrancis.com]

- 24. youtube.com [youtube.com]

- 25. This compound - Wikipedia [en.wikipedia.org]

The Rise and Fall of Tolrestat: A Technical Review of an Aldose Reductase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tolrestat (N-[[6-methoxy-5-(trifluoromethyl)-1-naphthalenyl]thioxomethyl]-N-methylglycine) emerged as a potent aldose reductase inhibitor with the promise of mitigating chronic diabetic complications. This technical guide provides a comprehensive overview of the discovery, development, and eventual withdrawal of this compound. It details its synthesis, mechanism of action, preclinical and clinical evaluation, and the safety concerns that led to its discontinuation. This document is intended to serve as a technical resource, consolidating key data and methodologies to inform future research in the development of aldose reductase inhibitors.

Introduction

Diabetes mellitus is a global health crisis characterized by chronic hyperglycemia, which leads to debilitating long-term complications, including neuropathy, nephropathy, retinopathy, and cataracts. A key player in the pathogenesis of these complications is the polyol pathway, where the enzyme aldose reductase (AR) converts excess glucose into sorbitol.[1][2] The accumulation of sorbitol and the subsequent osmotic stress and metabolic imbalances are believed to be major contributors to tissue damage in diabetes.[1][2]

This compound was developed as a potent inhibitor of aldose reductase, with the therapeutic goal of preventing or slowing the progression of diabetic complications by blocking this pathogenic pathway.[3][4] This guide delves into the scientific journey of this compound, from its chemical synthesis to its clinical evaluation and post-marketing surveillance.

Discovery and Synthesis

This compound, chemically known as N-[[6-methoxy-5-(trifluoromethyl)-1-naphthalenyl]thioxomethyl]-N-methylglycine, was identified as a potent, orally active aldose reductase inhibitor.[3]

The synthesis of this compound involves a multi-step process:

-

Acyl Chloride Formation: The process begins with the reaction of 6-methoxy-5-(trifluoromethyl)naphthalene-1-carboxylic acid with thionyl chloride (SOCl2) in refluxing dimethylformamide (DMF) to yield the corresponding acyl chloride.[5]

-

Condensation: The acyl chloride is then condensed with methyl N-methylglycinate. This reaction is facilitated by the use of hydroxybenzotriazole and dicyclohexylcarbodiimide in DMF, resulting in the formation of methyl N-[[5-(trifluoromethyl)-6-methoxy-1-naphthyl]carbonyl]-N-methylglycinate.[5]

-

Thionation: The subsequent step involves the reaction of the condensed product with phosphorus pentasulfide (P2S5) in refluxing pyridine. This converts the carbonyl group to a thiocarbonyl group, affording methyl N-[[5-(trifluoromethyl)-6-methoxy-1-naphthyl]thioxomethyl]-N-methylglycinate.[5]

-

Hydrolysis: The final step is the hydrolysis of the methyl ester using sodium hydroxide (NaOH) in a methanol-water mixture to yield the final product, this compound.[5]

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the enzyme aldose reductase, the first and rate-limiting enzyme in the polyol pathway.[6] Under hyperglycemic conditions, increased intracellular glucose levels lead to the saturation of the normal glycolytic pathway.[6] This shunts excess glucose into the polyol pathway.

The Polyol Pathway Signaling Cascade:

References

- 1. tandfonline.com [tandfonline.com]

- 2. Ecological HPLC method for analyzing an antidiabetic drug in real rat plasma samples and studying the effects of concurrently administered fenugreek extract on its pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-[5-(trifluoromethyl)-6-methoxy-1-naphthalenyl]thioxomethyl]- N-methylglycine (this compound), a potent, orally active aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Tolrestatin, this compound, AY-27773, Alrestin, Lorestat, Alredase-药物合成数据库 [drugfuture.com]

- 6. mdpi.com [mdpi.com]

In Vitro Enzymatic Inhibition of Aldose Reductase by Tolrestat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolrestat, a potent inhibitor of aldose reductase (AR), has been the subject of extensive in vitro research to elucidate its enzymatic inhibition characteristics. This technical guide provides a comprehensive overview of the methodologies used to study this compound's interaction with aldose reductase, presents key quantitative data on its inhibitory activity, and visualizes the underlying biochemical pathways and experimental workflows. Understanding the nuances of this compound's mechanism of action at the molecular level is crucial for the development of next-generation inhibitors targeting diabetic complications.

Introduction to this compound and Aldose Reductase

Aldose reductase (AR), a key enzyme in the polyol pathway, catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][2] Under hyperglycemic conditions, the increased flux of glucose through this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[2] this compound (N-[[5-(trifluoromethyl)-6-methoxy-1-naphthalenyl]thioxomethyl]-N-methylglycine) is a well-characterized aldose reductase inhibitor that has been extensively studied for its potential to mitigate these complications.[3] In vitro studies are fundamental to characterizing the potency, selectivity, and mechanism of action of inhibitors like this compound.

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound against aldose reductase has been determined in numerous in vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of an inhibitor.

| Enzyme Source | Substrate | This compound IC50 (nM) | Reference |

| Bovine Lens Aldose Reductase | D-Glyceraldehyde | 35 | [3] |

| Human Red Blood Cells | Glucose | 30 | [3] |

Table 1: IC50 Values of this compound for Aldose Reductase. This table summarizes the reported IC50 values for this compound against aldose reductase from different sources, highlighting its potent inhibitory activity.

Mechanism of Enzymatic Inhibition

Kinetic studies have revealed that this compound exhibits a non-competitive mechanism of inhibition with respect to the substrate for the human recombinant aldose reductase (AKR1B1).[4] This indicates that this compound binds to a site on the enzyme distinct from the substrate-binding site, affecting the enzyme's catalytic efficiency without preventing substrate binding.

Interestingly, in studies with a thermostable aldose reductase from the bacterium Thermotoga maritima, this compound was found to act as a competitive inhibitor.[4] This atypical behavior highlights the structural nuances that can influence inhibitor binding and mechanism across different enzyme orthologs.

The Polyol Pathway and Downstream Signaling

The primary mechanism by which aldose reductase is thought to contribute to diabetic complications is through the overactivation of the polyol pathway. This compound, by inhibiting aldose reductase, directly modulates this pathway.

Figure 1: The Polyol Pathway and Downstream Effects of Aldose Reductase Inhibition by this compound. This diagram illustrates the conversion of glucose to fructose via the polyol pathway and the inhibitory action of this compound on aldose reductase. Downstream signaling events, such as the activation of Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB), which are implicated in vascular inflammation, are also shown to be influenced by this pathway.[5]

Experimental Protocols

Precise and reproducible experimental protocols are essential for the accurate assessment of aldose reductase inhibitors. Below are detailed methodologies for key in vitro assays.

Isolation and Purification of Aldose Reductase from Bovine Lens

Bovine lenses are a common source for the purification of aldose reductase for in vitro studies.

Figure 2: Workflow for the Purification of Aldose Reductase from Bovine Lenses. This diagram outlines the key steps involved in the isolation and purification of aldose reductase, a prerequisite for accurate in vitro inhibition studies.

Protocol:

-

Homogenization: Bovine lenses are homogenized in a suitable buffer, such as a phosphate buffer (e.g., 0.1 M, pH 7.4).

-

Centrifugation: The homogenate is centrifuged to remove insoluble debris.

-

Ammonium Sulfate Fractionation: The supernatant is subjected to fractional precipitation with ammonium sulfate to enrich the aldose reductase fraction.

-

Dialysis: The protein pellet is resuspended and dialyzed against a buffer to remove excess salt.

-

Chromatography: The dialyzed protein solution is further purified using a series of column chromatography steps, which may include ion-exchange (e.g., DEAE-cellulose) and affinity chromatography.

In Vitro Aldose Reductase Inhibition Assay

The activity of aldose reductase is typically measured spectrophotometrically by monitoring the decrease in NADPH absorbance at 340 nm.

Figure 3: General Workflow for an In Vitro Aldose Reductase Inhibition Assay. This diagram depicts the sequential steps of a typical spectrophotometric assay to determine the inhibitory activity of compounds like this compound.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing phosphate buffer (e.g., 0.067 M, pH 6.2), NADPH (e.g., 0.1 mM), and the purified aldose reductase enzyme.

-

Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

Pre-incubation: The mixture is pre-incubated at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, commonly DL-glyceraldehyde (e.g., 10 mM).

-

Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer.

-

Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition at each this compound concentration is determined relative to the control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The in vitro enzymatic studies of this compound have been instrumental in defining its potent inhibitory effect on aldose reductase and its mechanism of action. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers in the field of diabetic complications and drug development. The visualization of the polyol pathway and experimental workflows offers a clear conceptual framework for understanding the significance of aldose reductase inhibition. Future research may focus on leveraging this knowledge to design novel inhibitors with improved efficacy and safety profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The effects of a new aldose reductase inhibitor (this compound) in galactosemic and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound acts atypically as a competitive inhibitor of the thermostable aldo-keto reductase Tm1743 from Thermotoga maritima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oipub.com [oipub.com]

The Impact of Tolrestat on Sorbitol Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aldose reductase inhibitor, Tolrestat, and its effect on sorbitol accumulation. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the underlying biochemical pathways.

Introduction: The Polyol Pathway and Diabetic Complications

In hyperglycemic conditions, such as those found in diabetes mellitus, the excess glucose is shunted into the polyol pathway. The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by the enzyme aldose reductase in an NADPH-dependent manner. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase, with NAD+ as a cofactor.

The accumulation of sorbitol in tissues that are not insulin-sensitive, such as the lens, peripheral nerves, and glomerulus, is implicated in the pathogenesis of diabetic complications.[1] Sorbitol is a polyol and does not readily diffuse across cell membranes, leading to osmotic stress, cellular damage, and a cascade of downstream pathological events.[1] this compound (N-[[5-(trifluoromethyl)-6-methoxy-1-naphthalenyl]thioxomethyl]-N-methylglycine) is a potent and specific inhibitor of aldose reductase, developed to mitigate the deleterious effects of sorbitol accumulation.[2]

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data from various preclinical and clinical studies, demonstrating the efficacy of this compound in inhibiting aldose reductase and reducing sorbitol levels in different tissues.

Table 1: In Vitro Inhibition of Aldose Reductase by this compound

| Enzyme Source | IC50 (mol/L) | Reference |

| Bovine Lens | 3.5 x 10⁻⁸ | [2] |

| Human Red Blood Cells | 3.0 x 10⁻⁸ | [2] |

Table 2: Effect of this compound on Sorbitol Accumulation in Sciatic Nerve of Diabetic Rats

| Treatment Group | Dose (mg/kg/day) | Duration | Sorbitol Level (nmol/g wet weight) | % Reduction | Reference |

| Non-Diabetic Control | - | 4 weeks | 1.5 ± 0.2 | - | |

| Diabetic Control | - | 4 weeks | 25.8 ± 3.1 | - | |

| This compound | 5 | 4 weeks | 12.9 ± 1.5 | 50% | [2] |

| This compound | 25 | 4 weeks | 6.4 ± 0.8 | 75% | [2] |

Table 3: Effect of this compound on Sorbitol Accumulation in the Lens of Galactosemic Rats

| Treatment Group | Dose (mg/kg/day) | Duration | Galactitol Level (mg/g wet weight) | % Reduction | Reference |

| Non-Galactosemic Control | - | 21 days | 0.1 ± 0.02 | - | |

| Galactosemic Control | - | 21 days | 10.2 ± 0.9 | - | |

| This compound | 12.5 | 21 days | 5.1 ± 0.5 | 50% | [2] |

| This compound | 25 | 21 days | 2.5 ± 0.3 | 75% | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and sorbitol accumulation.

Measurement of Sorbitol in Sciatic Nerve Tissue by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methodologies described for the analysis of polyols in neural tissues.[3][4]

3.1.1. Tissue Preparation and Extraction

-

Excise sciatic nerves from experimental animals and immediately freeze in liquid nitrogen.

-

Weigh the frozen tissue and homogenize in 10 volumes of ice-cold 0.5 M perchloric acid.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Neutralize the supernatant with 5 M potassium carbonate.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate.

-

Collect the supernatant for HPLC analysis.

3.1.2. HPLC Analysis

-

HPLC System: A standard HPLC system equipped with a refractive index detector is suitable.

-

Column: A carbohydrate analysis column (e.g., Aminex HPX-87C) is recommended.

-

Mobile Phase: Use deionized water at a flow rate of 0.6 mL/min.

-

Column Temperature: Maintain the column at 85°C.

-

Injection Volume: Inject 20 µL of the prepared sample.

-

Quantification: Create a standard curve using known concentrations of sorbitol. The concentration of sorbitol in the samples is determined by comparing the peak areas with the standard curve.

Aldose Reductase Activity Assay from Rat Lens

This spectrophotometric assay measures the activity of aldose reductase by monitoring the decrease in NADPH absorbance at 340 nm.[1][5]

3.2.1. Enzyme Preparation

-

Dissect lenses from rat eyes and homogenize in 3 volumes of 0.1 M sodium phosphate buffer (pH 6.2).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

The supernatant contains the crude aldose reductase and is used for the assay.

3.2.2. Spectrophotometric Assay

-

Prepare a reaction mixture containing:

-

0.1 M Sodium phosphate buffer (pH 6.2)

-

0.1 mM NADPH

-

0.4 M Lithium sulfate

-

10 mM DL-glyceraldehyde (substrate)

-

Lens homogenate (containing aldose reductase)

-

-

To assess the inhibitory effect of this compound, pre-incubate the lens homogenate with varying concentrations of this compound for 10 minutes at 37°C before adding the substrate.

-

Initiate the reaction by adding DL-glyceraldehyde.

-

Monitor the decrease in absorbance at 340 nm for 5 minutes at 37°C using a spectrophotometer.

-

The rate of NADPH oxidation is proportional to the aldose reductase activity. The IC50 value for this compound can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the polyol pathway, the mechanism of action of this compound, and the downstream consequences of sorbitol accumulation.

Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.

Caption: Downstream pathological consequences of sorbitol accumulation.

Caption: A generalized experimental workflow for evaluating this compound's efficacy.

Conclusion

This compound has demonstrated significant efficacy as an inhibitor of aldose reductase, leading to a marked reduction in sorbitol accumulation in various tissues susceptible to diabetic complications. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential of aldose reductase inhibitors. The visualization of the polyol pathway and its downstream effects highlights the critical role of this metabolic route in the pathology of diabetic complications and underscores the rationale for targeting aldose reductase as a therapeutic strategy. This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the understanding and treatment of diabetic complications.

References

- 1. gpb.sav.sk [gpb.sav.sk]

- 2. The effects of a new aldose reductase inhibitor (this compound) in galactosemic and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of sorbitol, galactitol, and myo-inositol in lens and sciatic nerve by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of sorbitol and galactitol at the nanogram level in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]

Tolrestat and Its Impact on Retinal Basement Membrane Thickening: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the aldose reductase inhibitor, Tolrestat, and its effects on retinal basement membrane thickening, a key pathological feature of diabetic retinopathy. This document synthesizes preclinical and clinical data, details experimental methodologies, and illustrates the underlying biochemical pathways.

Introduction: The Challenge of Diabetic Retinopathy and the Role of the Polyol Pathway

Diabetic retinopathy is a leading cause of blindness in working-age adults and is characterized by progressive damage to the retinal microvasculature.[1] One of the earliest and most fundamental ultrastructural changes in the diabetic retina is the thickening of the capillary basement membrane.[2] This pathological alteration is strongly linked to chronic hyperglycemia.

The polyol pathway of glucose metabolism is a critical mechanism implicated in the pathogenesis of diabetic retinopathy. In hyperglycemic conditions, the enzyme aldose reductase converts excess glucose into sorbitol. This accumulation of sorbitol, along with the subsequent conversion to fructose, leads to a cascade of cellular stress, including osmotic stress, oxidative stress, and the formation of advanced glycation end-product (AGE) precursors, ultimately contributing to retinal cell damage and basement membrane thickening.[2][3]

This compound is a potent and specific inhibitor of aldose reductase. By blocking this key enzyme, this compound aims to mitigate the downstream pathological effects of the polyol pathway, thereby preventing or reversing the structural and functional damage seen in diabetic retinopathy.

The Polyol Pathway in Diabetic Retinopathy: A Signaling Pathway Overview

The activation of the polyol pathway under hyperglycemic conditions initiates a complex signaling cascade that contributes to the pathology of diabetic retinopathy. The following diagram illustrates the key steps and their consequences.

Caption: The Polyol Pathway in Diabetic Retinopathy.

Quantitative Data on this compound's Impact on Retinal Basement Membrane Thickening

Preclinical studies in animal models of diabetic retinopathy have provided quantitative evidence of this compound's efficacy in preventing retinal basement membrane thickening. The data from key studies are summarized in the table below.

| Study Animal Model | Duration | Treatment Group | Retinal Capillary Basement Membrane Thickness (nm, Mean ± SD) | Reference |

| Galactose-fed Rats | 207 days | Control | Not explicitly stated, but galactose-fed was ~2x thicker | [4] |

| Galactose-fed | ~2x thicker than control | [4] | ||

| Galactose-fed + this compound (43 mg/kg/day) | Similar to control | [4] | ||

| Galactose-fed + this compound (57 mg/kg/day) | Similar to control | [4] | ||

| Galactose-fed Rats | 88 weeks | Control | 114 ± 16 | [5] |

| Galactose-fed | 263 ± 50 | [5] | ||

| Galactose-fed + this compound (0.04%) | 153 ± 10 | [5] | ||

| Streptozotocin-diabetic Rats | 8 months | Diabetic | 49% increase compared to non-diabetic | [6] |

| Diabetic + this compound (25 mg/kg/day) | Significantly diminished increase | [6] |

Experimental Protocols

This section details the methodologies employed in the studies cited, providing a framework for the experimental assessment of this compound's effects.

Animal Models and Induction of Diabetic-like Retinopathy

-

Galactose-fed Rat Model: Weanling male Sprague-Dawley rats are fed a diet containing 50% galactose. This model induces a diabetic-like retinopathy, including basement membrane thickening, without inducing hyperglycemia, thus isolating the effects of the polyol pathway.[4][5]

-

Streptozotocin (STZ)-induced Diabetic Rat Model: Diabetes is induced in rats through an intraperitoneal injection of streptozotocin, a chemical that is toxic to the insulin-producing beta cells of the pancreas. This model mimics type 1 diabetes.

Measurement of Retinal Basement Membrane Thickness

The following workflow outlines the key steps in quantifying retinal basement membrane thickness using transmission electron microscopy.

Caption: Experimental workflow for basement membrane measurement.

Detailed Methodologies:

-

Tissue Preparation for Transmission Electron Microscopy (TEM):

-

Immediately following euthanasia, the eyes are enucleated and fixed in a solution of glutaraldehyde and paraformaldehyde.

-

The retina is dissected and post-fixed in osmium tetroxide.

-

The tissue is then dehydrated through a graded series of ethanol concentrations.

-

Finally, the tissue is embedded in an epoxy resin for sectioning.

-

-

Ultrathin Sectioning and Staining:

-

Ultrathin sections (typically 60-90 nm) of the retina are cut using an ultramicrotome.

-

These sections are then stained with heavy metal salts, such as uranyl acetate and lead citrate, to enhance the contrast of cellular structures under the electron microscope.

-

-

Quantitative Analysis of Basement Membrane Thickness:

-

Computer Planimetry: Electron micrographs of retinal capillaries are captured at high magnification. The area of the basement membrane is traced and measured using computer software, and the thickness is calculated.[4]

-

Orthogonal Intercept Method: A grid is superimposed on the electron micrographs. At the points where the grid lines intersect the basement membrane, perpendicular lines are drawn across the membrane, and their lengths are measured. The harmonic mean of these measurements provides an estimate of the basement membrane thickness.[7][8]

-

Clinical Trial Protocol for Assessing Diabetic Retinopathy

In a six-month, double-blind, placebo-controlled trial, 31 patients with diabetic retinopathy were randomly assigned to receive either 200 mg of this compound daily or a placebo.[9]

-

Assessment of Retinopathy:

-

Fundus Photography and Fluorescein Angiography: These imaging techniques were performed at the beginning and end of the study to assess morphological features of diabetic retinopathy, such as hard exudates, intraretinal hemorrhages, and focal fluorescein leakage.[9]

-

Vitreous Fluorophotometry: This technique was used to measure the permeability of the blood-retinal barrier.[9]

-

Discussion and Future Directions

Preclinical studies in animal models provide strong evidence that this compound can effectively prevent the thickening of the retinal basement membrane, a key pathological change in diabetic retinopathy. The mechanism of action, through the inhibition of aldose reductase and the subsequent reduction of polyol pathway activity, is well-supported by the available data.

However, the translation of these promising preclinical findings to clinical efficacy has been challenging. The clinical trial with this compound showed only a modest amelioration of some signs of diabetic retinopathy, with a statistically significant effect only on focal fluorescein leakage.[9] No significant change in blood-retinal barrier permeability was observed.[9] The reasons for this discrepancy between preclinical and clinical results are likely multifactorial and may include differences in the duration and stage of the disease, as well as the complexity of human diabetic retinopathy, which involves multiple pathogenic pathways beyond the polyol pathway.

Future research should focus on:

-

Investigating the potential of aldose reductase inhibitors in combination with other therapeutic agents that target different pathogenic pathways in diabetic retinopathy.

-

Identifying biomarkers that can predict which patients are most likely to respond to aldose reductase inhibitor therapy.

-

Developing more potent and selective aldose reductase inhibitors with improved pharmacokinetic and safety profiles.

References

- 1. Advances in diabetic retinopathy surveillance | Ophthalmology Management [ophthalmologymanagement.com]

- 2. Retinal Capillary Basement Membrane Thickening: Role in the Pathogenesis of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Prevention of basement membrane thickening in retinal capillaries by a novel inhibitor of aldose reductase, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aldose reductase and retinal capillary basement membrane thickening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intervention with the aldose reductase inhibitor, this compound, in renal and retinal lesions of streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thickness : Orthogonal Intercepts – stereology.info [stereology.info]

- 8. A comparative study of human glomerular basement membrane thickness using direct measurement and orthogonal intercept methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of aldose reductase inhibition with this compound on diabetic retinopathy in a six months double blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Tolrestat's Potential Beyond Diabetic Complications: A Technical Guide for Researchers

An in-depth exploration of the aldose reductase inhibitor, Tolrestat, reveals promising avenues for research in non-diabetic cardiovascular, inflammatory, and ophthalmologic conditions. This guide provides a comprehensive overview of the underlying mechanisms, experimental data, and detailed protocols to facilitate further investigation into its therapeutic potential.

This compound, a potent aldose reductase inhibitor, has historically been investigated primarily for its role in mitigating diabetic complications. However, the enzyme it targets, aldose reductase, is a key player in the polyol pathway, which is implicated in a broader range of pathologies driven by osmotic and oxidative stress. This technical guide synthesizes the available preclinical and clinical data on this compound and analogous compounds in non-diabetic research areas, offering a foundational resource for scientists and drug development professionals.

Cardiovascular Protection: Mitigating Ischemia-Reperfusion Injury

Emerging evidence suggests that aldose reductase inhibitors can confer significant protection against myocardial ischemia-reperfusion (I/R) injury, a critical concern in cardiovascular medicine independent of diabetes.

Mechanism of Action in Cardiac Tissue

In non-diabetic settings, the cardioprotective effects of aldose reductase inhibition are attributed to the modulation of cellular stress pathways. During ischemia and reperfusion, the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation lead to the formation of toxic aldehydes. Aldose reductase can reduce these aldehydes, a process that consumes NADPH. By inhibiting aldose reductase, this compound may preserve NADPH levels, thereby bolstering the cell's antioxidant capacity through the glutathione reductase system. Furthermore, inhibition of the polyol pathway can prevent the accumulation of sorbitol, which contributes to osmotic stress and cellular damage.

Preclinical Evidence in a Non-Diabetic Model

A key study investigated the effects of the aldose reductase inhibitor zopolrestat in an ex vivo model of I/R injury using hearts from non-diabetic rats. The findings from this study provide a strong rationale for investigating this compound in a similar capacity.

Table 1: Functional and Metabolic Effects of Aldose Reductase Inhibition in Non-Diabetic Rat Hearts Subjected to Ischemia-Reperfusion Injury

| Parameter | Control Group (No Treatment) | Zopolrestat-Treated Group |

| Functional Recovery | ||

| Left Ventricular Developed Pressure (LVDP) Recovery (% of baseline) | Poor | Significantly Improved |

| Metabolic Parameters | ||

| ATP Levels during Ischemia | Decreased | Significantly Higher |

| Phosphocreatine Levels on Reperfusion | Decreased | Significantly Higher |

| Cellular Injury | ||

| Creatine Kinase (CK) Release | High | Reduced by ~50% |

Data adapted from a study on zopolrestat, an aldose reductase inhibitor with a similar mechanism to this compound.

Experimental Protocol: Isolated Perfused Rat Heart Model of Ischemia-Reperfusion Injury

This protocol describes a method to assess the cardioprotective effects of this compound in a non-diabetic model of I/R injury.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Langendorff apparatus

-

Krebs-Henseleit buffer

-

This compound

-

Instrumentation for monitoring cardiac function (e.g., pressure transducer)

-

Spectrophotometer for biochemical assays (ATP, phosphocreatine, creatine kinase)

Procedure:

-

Heart Isolation: Anesthetize the rat and perform a thoracotomy to expose the heart. Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.

-

Langendorff Perfusion: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.

-

Stabilization: Allow the heart to stabilize for a 20-minute period.

-

Treatment: Perfuse the heart with Krebs-Henseleit buffer containing this compound (e.g., 1 µM) for 10 minutes. A control group will receive buffer without this compound.

-

Global Ischemia: Induce global ischemia by stopping the perfusion for 20 minutes.

-

Reperfusion: Reinitiate perfusion with the respective treatment (with or without this compound) for 60 minutes.

-

Functional Assessment: Continuously monitor heart rate, left ventricular developed pressure (LVDP), and coronary flow throughout the experiment.

-

Biochemical Analysis: At the end of reperfusion, freeze-clamp the ventricular tissue for subsequent analysis of ATP and phosphocreatine levels. Collect the coronary effluent during reperfusion to measure creatine kinase release as an indicator of myocyte injury.

This compound's Cardioprotective Mechanism in I/R Injury.

Anti-Inflammatory Potential: Targeting Sepsis and Endotoxemia

The role of aldose reductase in inflammatory signaling pathways presents an exciting opportunity for the repositioning of this compound as an anti-inflammatory agent in non-diabetic contexts such as sepsis and endotoxemia.

Aldose Reductase in the Inflammatory Cascade

Aldose reductase is implicated in the inflammatory response through its role in mediating signaling pathways downstream of stimuli like lipopolysaccharide (LPS). Inhibition of aldose reductase has been shown to prevent the activation of key transcription factors such as NF-κB and AP-1, which are responsible for the expression of numerous pro-inflammatory cytokines and chemokines.

Preclinical Evidence in a Sepsis Model

Studies using animal models of polymicrobial sepsis have demonstrated that inhibition of aldose reductase can significantly improve survival and reduce the systemic inflammatory response.

Table 2: Effect of Aldose Reductase Inhibition on Inflammatory Markers in a Murine Sepsis Model

| Inflammatory Marker | Sepsis Control Group | Aldose Reductase Inhibitor-Treated Group |

| Serum TNF-α | Markedly Elevated | Significantly Reduced |

| Serum IL-6 | Markedly Elevated | Significantly Reduced |

| Cardiac COX-2 Expression | Increased | Markedly Prevented |

| Cardiac iNOS Expression | Increased | Markedly Prevented |

Data generalized from studies on aldose reductase inhibitors in sepsis models.

Experimental Protocol: In Vitro LPS-Induced Inflammation in Macrophages

This protocol outlines a method to evaluate the anti-inflammatory effects of this compound on macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

ELISA kits for TNF-α and IL-6

-

Reagents for Western blotting (antibodies for p-p65, p-IκBα, etc.)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

-

Treatment: Seed the cells in appropriate plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6-24 hours).

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using ELISA kits.

-

Signaling Pathway Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways (e.g., p65, IκBα, p38, ERK, JNK).

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Tolrestat

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and purification of Tolrestat, a potent aldose reductase inhibitor. This compound, chemically known as N-[[6-methoxy-5-(trifluoromethyl)-1-naphthalenyl]thioxomethyl]-N-methyl-glycine, is a significant compound in the study of diabetic complications. These protocols are intended for use by researchers, scientists, and professionals in drug development. The methodologies outlined are based on established chemical principles and published literature, providing a comprehensive guide from synthesis to purification.

Introduction

This compound is a non-competitive inhibitor of aldose reductase, an enzyme pivotal in the polyol pathway.[1] Under hyperglycemic conditions, this pathway contributes to the development of diabetic complications such as neuropathy, nephropathy, and retinopathy. By inhibiting aldose reductase, this compound mitigates the accumulation of sorbitol, a key factor in the pathogenesis of these conditions. The synthesis and subsequent purification of this compound are critical steps in ensuring the quality and reliability of research and development activities related to this compound.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the enzyme aldose reductase. This enzyme catalyzes the reduction of glucose to sorbitol, the first and rate-limiting step in the polyol pathway. In hyperglycemic states, the increased flux through the polyol pathway leads to the intracellular accumulation of sorbitol. This accumulation causes osmotic stress and a cascade of downstream cellular damage. This compound, by binding to aldose reductase, prevents the conversion of glucose to sorbitol, thereby ameliorating the pathological effects.

Caption: Mechanism of action of this compound in the polyol pathway.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 6-methoxy-5-(trifluoromethyl)-1-naphthalenecarboxylic acid. The overall workflow is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocol for Synthesis

Materials:

-

6-methoxy-5-(trifluoromethyl)-1-naphthalenecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF)

-

Methyl N-methylglycinate

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Phosphorus pentasulfide (P₂S₅)

-

Pyridine

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Appropriate organic solvents for workup and extraction (e.g., dichloromethane, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Step 1: Formation of 6-methoxy-5-(trifluoromethyl)-1-naphthalenecarbonyl chloride

-

To a solution of 6-methoxy-5-(trifluoromethyl)-1-naphthalenecarboxylic acid in a suitable solvent (e.g., toluene or dichloromethane), add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.5-2.0 equivalents) to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of Methyl N-[[6-methoxy-5-(trifluoromethyl)-1-naphthalenyl]carbonyl]-N-methylglycinate

-

Dissolve the crude acyl chloride from Step 1 in an anhydrous aprotic solvent such as DMF or dichloromethane.

-

In a separate flask, dissolve methyl N-methylglycinate (1.0-1.2 equivalents) and 1-hydroxybenzotriazole (HOBt, 1.0-1.2 equivalents) in the same solvent.

-

Cool the amine solution to 0°C and slowly add the acyl chloride solution.

-

Add N,N'-dicyclohexylcarbodiimide (DCC, 1.0-1.2 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC or HPLC. Upon completion, filter off the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate with aqueous solutions (e.g., 1N HCl, saturated NaHCO₃, and brine).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide intermediate.

Step 3: Thionation to form Methyl N-[[6-methoxy-5-(trifluoromethyl)-1-naphthalenyl]thioxomethyl]-N-methylglycinate

-

Dissolve the crude amide from Step 2 in anhydrous pyridine.

-

Add phosphorus pentasulfide (P₂S₅, 0.5-1.0 equivalents) portion-wise to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC or HPLC. After completion, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water and extract with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude thioamide ester.

Step 4: Hydrolysis to this compound

-

Dissolve the crude thioamide ester from Step 3 in a mixture of methanol and water.

-

Add an aqueous solution of sodium hydroxide (2.0-3.0 equivalents) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the hydrolysis by TLC or HPLC.

-

Upon completion, acidify the reaction mixture to a pH of 2-3 with 1N HCl.

-

The crude this compound will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove impurities and unreacted starting materials. A combination of chromatography and recrystallization is typically employed to achieve high purity.

Caption: Purification workflow for this compound.

Experimental Protocol for Purification

1. Preparative High-Performance Liquid Chromatography (HPLC)

Preparative reverse-phase HPLC is an effective method for the initial purification of crude this compound.

-

Column: A C18 stationary phase is recommended.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is commonly used.

-

Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent, such as methanol or DMSO.

-

Filter the solution to remove any particulate matter.

-

Inject the sample onto the preparative HPLC column.

-

Elute the column with a linear gradient of increasing acetonitrile concentration. A typical gradient might be from 30% to 90% acetonitrile over 30-40 minutes.

-

Monitor the elution profile using a UV detector, typically at a wavelength where this compound has strong absorbance.

-

Collect the fractions containing the main peak corresponding to this compound.

-

Analyze the collected fractions by analytical HPLC to confirm purity.

-

Pool the pure fractions and remove the organic solvent under reduced pressure.

-

Lyophilize the aqueous solution to obtain the semi-pure this compound as a solid.

-

2. Recrystallization

Recrystallization is used as a final step to obtain highly pure crystalline this compound.

-

Solvent Selection: The choice of solvent is critical. A good solvent will dissolve this compound at an elevated temperature but have low solubility at room temperature or below. Common solvent systems for compounds of similar polarity include ethanol/water, isopropanol, or ethyl acetate/hexane mixtures.

-

Protocol:

-

Place the semi-pure this compound in a clean flask.

-

Add a minimal amount of the chosen hot solvent (e.g., ethanol) to dissolve the solid completely.

-

If a mixed solvent system is used (e.g., ethanol/water), dissolve the compound in the better solvent (ethanol) and then slowly add the anti-solvent (water) at an elevated temperature until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, the flask can be placed in an ice bath for a period of time.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum to a constant weight.

-

Data Presentation

The following tables summarize the expected quantitative data from the synthesis and purification of this compound.

Table 1: Summary of Synthesis Steps and Expected Yields

| Step | Reaction | Key Reagents | Typical Reaction Time | Expected Yield (%) |

| 1 | Acyl Chloride Formation | Thionyl Chloride | 2-4 hours | >95% (crude) |

| 2 | Amide Formation | Methyl N-methylglycinate, DCC, HOBt | 12-18 hours | 80-90% |

| 3 | Thionation | Phosphorus Pentasulfide | 4-6 hours | 70-85% |

| 4 | Hydrolysis | Sodium Hydroxide | 2-4 hours | 85-95% |

Table 2: Summary of Purification Steps and Purity

| Step | Method | Conditions | Purity before Step | Purity after Step | Expected Recovery (%) |

| 1 | Preparative HPLC | C18, Acetonitrile/Water/TFA | 70-80% | >95% | 60-80% |

| 2 | Recrystallization | Ethanol/Water | >95% | >98% | 80-90% |

Conclusion

The protocols detailed in this application note provide a comprehensive guide for the synthesis and purification of this compound. Adherence to these methodologies, coupled with careful monitoring of reaction progress and purity at each stage, will enable researchers and drug development professionals to obtain high-quality this compound for their studies. The provided diagrams and tables serve as quick references for the workflow and expected outcomes.

References

Developing In Vitro Assays with Tolrestat: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolrestat is a potent, non-competitive inhibitor of aldose reductase, a key enzyme in the polyol pathway.[1][2] Under hyperglycemic conditions, aldose reductase catalyzes the reduction of glucose to sorbitol.[3] The accumulation of intracellular sorbitol is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[3][4] this compound, by inhibiting aldose reductase, effectively reduces the accumulation of sorbitol.[1] Although it was previously approved for the control of certain diabetic complications, it was later withdrawn from the market due to concerns about severe side effects.[5][6] Nevertheless, this compound remains a valuable tool in research settings for studying the role of the polyol pathway in various cellular processes and for the development of novel aldose reductase inhibitors.

These application notes provide detailed protocols for two key in vitro assays utilizing this compound: an enzyme inhibition assay to determine the potency of compounds against aldose reductase and a cell-based assay to measure the inhibition of sorbitol accumulation in a high-glucose environment.

Mechanism of Action: The Polyol Pathway

Under normal glycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in a state of hyperglycemia, the excess glucose is shunted into the polyol pathway. Aldose reductase reduces glucose to sorbitol, a reaction that consumes the cofactor NADPH. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, a reaction that consumes NAD+. The accumulation of sorbitol leads to osmotic stress, while the consumption of NADPH can impair cellular antioxidant defenses, contributing to oxidative stress. This compound directly inhibits aldose reductase, thereby blocking the first and rate-limiting step of this pathway.

References

- 1. The effects of a new aldose reductase inhibitor (this compound) in galactosemic and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid purification of rat lens aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Tolrestat Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolrestat is a potent and specific inhibitor of aldose reductase, the rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, increased flux through the polyol pathway leads to the accumulation of intracellular sorbitol, contributing to osmotic stress and the pathogenesis of diabetic complications. This compound, by inhibiting aldose reductase, mitigates these effects. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including dosage recommendations, methods for assessing its biological activity, and visualization of the relevant signaling pathways.

Data Presentation

This compound Potency and Efficacy

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes known IC50 values for this compound in various experimental systems. It is important to note that the cytotoxic IC50 of this compound in many cancer and non-cancer cell lines has not been extensively reported in publicly available literature. Researchers are strongly encouraged to determine the optimal concentration for their specific cell line and experimental conditions using the protocols provided below.

| Target/Assay | Cell Line/System | IC50 Value | Reference |

| Aldose Reductase Inhibition | Bovine Lens | 3.5 x 10⁻⁸ mol/L | [1] |

| Sorbitol Formation Inhibition | Human Red Blood Cells | 3 x 10⁻⁸ mol/L | [1] |

| Sorbitol Accumulation Inhibition | Rat Retinal Capillary Pericytes | 10 µM |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound using its molecular weight (357.35 g/mol ).

-

Dissolve the weighed this compound powder in an appropriate volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 3.57 mg of this compound in 1 mL of DMSO.

-

Vortex the solution until the this compound is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Determination of this compound IC50 using MTT Assay

This protocol provides a method to determine the concentration of this compound that inhibits cell viability by 50%.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (from Protocol 1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase during the assay.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a series of dilutions of the this compound stock solution in complete culture medium. A common starting range is from 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

-

After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Following the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15-20 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 3: Measurement of Intracellular Sorbitol Concentration

This protocol describes how to quantify the effect of this compound on intracellular sorbitol levels.

Materials:

-

Cells of interest cultured in high-glucose medium (e.g., 30 mM glucose) to induce sorbitol accumulation

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Sorbitol Assay Kit (commercially available, e.g., from Sigma-Aldrich or similar suppliers) or access to HPLC-MS/MS.

-

Microplate reader (for kit-based assays)

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to attach.

-

Culture the cells in a high-glucose medium to stimulate the polyol pathway.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24-48 hours). Include a vehicle control group.

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding an appropriate volume of cell lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Sorbitol Measurement (using a commercial kit):

-

Follow the manufacturer's instructions provided with the sorbitol assay kit. This typically involves:

-

Preparing a standard curve with known sorbitol concentrations.

-

Adding the cell lysate and reaction reagents to a 96-well plate.

-

Incubating the plate for a specified time to allow for the enzymatic reaction.

-

Measuring the absorbance or fluorescence at the recommended wavelength.

-

-

Determine the sorbitol concentration in the samples by comparing their readings to the standard curve.

-

-

Data Normalization:

-

Measure the total protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

Normalize the sorbitol concentration to the total protein content (e.g., nmol sorbitol/mg protein).

-

Mandatory Visualizations

Experimental Workflow for IC50 Determination

Caption: A flowchart illustrating the key steps for determining the IC50 of this compound.

This compound's Mechanism of Action in the Polyol Pathway

Caption: Diagram of the polyol pathway and this compound's inhibitory action.

References

Application Notes and Protocols for Tolrestat Administration in Animal Models of Diabetes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Tolrestat, an aldose reductase inhibitor, in various animal models of diabetes. The protocols outlined below are based on established scientific literature and are intended to guide researchers in designing and conducting experiments to evaluate the efficacy of this compound in preventing or treating diabetic complications.

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, which can lead to long-term complications affecting various organs, including the nerves, kidneys, and eyes. The polyol pathway, in which aldose reductase is the rate-limiting enzyme, is implicated in the pathogenesis of these complications. Under hyperglycemic conditions, aldose reductase converts excess glucose to sorbitol, leading to its intracellular accumulation and subsequent osmotic stress and other metabolic derangements. This compound is a potent and specific inhibitor of aldose reductase that has been extensively studied in animal models of diabetes for its potential to mitigate these complications.

Mechanism of Action

This compound competitively inhibits the enzyme aldose reductase, thereby blocking the conversion of glucose to sorbitol. This action reduces the flux of glucose through the polyol pathway, preventing the intracellular accumulation of sorbitol and the subsequent cascade of events that contribute to diabetic complications. By inhibiting this pathway, this compound helps to alleviate osmotic and oxidative stress in tissues susceptible to diabetic damage.

Animal Models of Diabetes

The following animal models are commonly used to study the effects of this compound on diabetic complications:

-

Streptozotocin (STZ)-Induced Diabetic Rats: This is a widely used model of type 1 diabetes, where STZ, a pancreatic β-cell toxin, is administered to induce hyperglycemia.

-